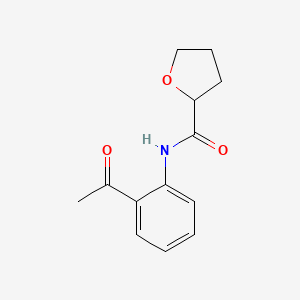

N-(2-acetylphenyl)oxolane-2-carboxamide

Description

N-(2-Acetylphenyl)oxolane-2-carboxamide is a synthetic carboxamide derivative featuring an oxolane (tetrahydrofuran) ring linked to a carboxamide group, which is further substituted with a 2-acetylphenyl moiety. The acetylphenyl group may enhance lipophilicity and influence binding interactions, while the oxolane ring contributes to conformational rigidity.

Properties

IUPAC Name |

N-(2-acetylphenyl)oxolane-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-9(15)10-5-2-3-6-11(10)14-13(16)12-7-4-8-17-12/h2-3,5-6,12H,4,7-8H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGRCJBGGFKEGSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1NC(=O)C2CCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with N-(5-Propyl-1,3,4-Thiadiazol-2-yl)oxolane-2-carboxamide (Y031-0700)

Structural Differences :

- Substituent : The target compound has a 2-acetylphenyl group, whereas Y031-0700 () features a 5-propyl-1,3,4-thiadiazol-2-yl substituent.

- Heterocyclic Core : Both share the oxolane-2-carboxamide backbone, but Y031-0700 incorporates a thiadiazole ring, introducing sulfur atoms and altering electronic properties.

Physicochemical Properties (Y031-0700 Data) :

| Property | Y031-0700 | Inferred for Target Compound |

|---|---|---|

| Molecular Weight | 241.31 g/mol | Likely higher (~265–280 g/mol) |

| logP | 1.82 | Higher (due to aromatic acetyl group) |

| Hydrogen Bond Donors | 1 | Similar (amide NH donor) |

| Polar Surface Area | 55.78 Ų | Comparable (amide + acetyl groups) |

Functional Implications :

- Y031-0700’s thiadiazole group may enhance metabolic stability compared to the acetylphenyl group, which could increase susceptibility to oxidative metabolism.

Comparison with Tetrahydrofuranylfentanyl (THF-F)

Structural Differences :

- Core Structure : THF-F () shares the oxolane-2-carboxamide moiety but includes a piperidin-4-yl group and phenethyl substituents, typical of fentanyl analogs.

- Pharmacological Class : THF-F is a potent synthetic opioid receptor agonist, whereas the target compound’s acetylphenyl group suggests divergent biological targets (e.g., kinase inhibitors or enzyme modulators).

Key Contrasts :

| Aspect | THF-F | Target Compound |

|---|---|---|

| Receptor Affinity | High μ-opioid receptor binding | Likely non-opioid (structural cues) |

| Toxicity Profile | High risk of respiratory depression | Unknown; requires testing |

| logP (Estimated) | ~3.5–4.0 (lipophilic) | Moderate (~2.5–3.0) |

Research Findings :

- THF-F’s piperidine and phenethyl groups are critical for opioid activity, while the target compound’s acetylphenyl group may redirect selectivity toward non-opioid pathways .

Broader Context of Carboxamide Derivatives

The Pharmacopeial Forum () highlights structurally complex carboxamides, such as:

(4S)-2-{1-[(R)-2-Amino-2-phenylacetamido]-2-[(1R)-2-{carboxy[(4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl]methylamino}-2-oxo-1-phenylethylamino]-2-oxoethyl}-5,5-dimethylthiazolidine-4-carboxylic acid

(2S,5R,6R)-6-{(R)-2-[(R)-2-Amino-2-phenylacetamido]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Key Observations :

- These compounds emphasize the diversity of carboxamide applications, ranging from β-lactam antibiotics (e.g., penicillin analogs) to peptide-like inhibitors.

- Unlike these examples, the target compound lacks charged groups (e.g., carboxylic acids), suggesting better membrane permeability but reduced solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.